molecular formula C4H12Sn2 B14310332 Tetramethyldistannene CAS No. 117488-69-4

Tetramethyldistannene

Cat. No.: B14310332
CAS No.: 117488-69-4
M. Wt: 297.56 g/mol
InChI Key: YWMMBLROIUSLBV-UHFFFAOYSA-N
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Description

Tetramethyldistannene is an organotin compound characterized by a tin-tin double bond (Sn=Sn) with four methyl groups attached to the tin atoms. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyldistannene can be synthesized through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution. The process involves the formation of dimethylstannylene (SnMe2) as an intermediate, which subsequently dimerizes to form this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Formation and Detection

  • Laser Flash Photolysis: Tetramethyldistannene can be generated through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene (4b) in hexane solution . The process involves the initial formation of dimethylstannylene (SnMe2), which subsequently decays to form this compound .

    1 1 3 4 tetramethylstannacyclopent 3 ene 4b hνSnMe2Me2Sn SnMe2\text{1 1 3 4 tetramethylstannacyclopent 3 ene 4b }\xrightarrow{h\nu}\text{SnMe}_2\rightarrow \text{Me}_2\text{Sn SnMe}_2
  • Spectroscopic Detection: this compound exhibits a characteristic UV-Vis absorption spectrum with a λmax ≈ 470 nm in hexane solution . This spectroscopic signature allows for its direct detection and monitoring during photochemical experiments .

Spectroscopic and Computational Details

  • UV-Vis Spectroscopy: Time-dependent DFT calculations support the spectral assignments for SnMe2 and Me2Sn=SnMe2 . The this compound absorption maximum is observed at approximately 465-470 nm .

  • DFT Calculations: Density functional theory (DFT) calculations, specifically at the (TD)ωB97XD/def2-TZVP level of theory, have been used to reproduce experimental trends in binding energies and UV-Vis spectra of complexes involving this compound . These calculations also support mechanistic proposals for complexation reactions .

Oligomerization

  • Formation of Oligomers: this compound can further react to form longer-lived species, which are assigned to higher SnMe2 oligomers .

    Me2Sn SnMe2Oligomers of SnMe2\text{Me}_2\text{Sn SnMe}_2\rightarrow \text{Oligomers of SnMe}_2
  • Transient Species: Flash photolysis studies have identified at least two sequentially formed transient products resulting from the laser photolysis of related compounds, indicating complex reaction pathways involving this compound .

Scientific Research Applications

Tetramethyldistannene (Me2Sn[double bond, length as m-dash]SnMe2, 4a) is a chemical compound that has applications in various scientific research fields . This article aims to provide a detailed overview of these applications, drawing from verified sources.

Scientific Research Applications

  • Lewis Acid-Base Complexation: this compound engages in reactions with amine donors, leading to the formation of amine-stabilized stannylidenestannylene structures .
  • Precursor in Chemical Reactions: this compound can be used as a precursor for reactive stannylenes (R2Sn:) allowing exploration of the reactions available to molecules containing divalent tin atoms .
  • Study of Multiply Bonded Species: this compound is useful in understanding the factors that control the reactions of multiply bonded species .
  • Dimerization Studies: this compound (Me2SnSnMe2, 16a) is a doubly bonded dimer that can be detected and characterized in solution . The dimerization of dimethylstannylene affords a species exhibiting λmax = 465 nm, which is assigned to this compound .
  • Formation of Butadiene: Photolysis of this compound results in the formation of 2,3-dimethyl-1,3-butadiene as the major product .

Mechanism of Action

The mechanism of action of tetramethyldistannene involves its reactivity with various chemical species. The tin-tin double bond (Sn=Sn) is a key feature that influences its chemical behavior. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Dimethylstannylene (SnMe2): A related compound with a single tin-tin bond.

    Tetramethyldisilene (Si2Me4): An analogous silicon compound with a Si=Si double bond.

    Tetramethyldigermene (Ge2Me4): A germanium analogue with a Ge=Ge double bond.

Uniqueness: Tetramethyldistannene is unique due to its tin-tin double bond, which imparts distinct reactivity and stability compared to its silicon and germanium analogues.

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing tetramethyldistannene, and how can purity be validated?

Methodological Answer:
Synthesis typically involves organotin precursor reactions under inert atmospheres (e.g., Schlenk-line techniques). Key steps include:

  • Reductive coupling : Use of reducing agents (e.g., Na/K alloy) to dimerize methyltin halides .
  • Purification : Column chromatography or sublimation under vacuum to isolate crystalline products.
  • Validation : Purity is confirmed via ¹¹⁹Sn NMR spectroscopy (chemical shift range: δ −200 to −300 ppm) and X-ray crystallography for structural confirmation .
    Data Reporting : Include raw NMR spectra, crystallographic data (e.g., CIF files), and purity metrics in appendices .

Basic Question: How should researchers design experiments to characterize this compound’s electronic structure?

Methodological Answer:

  • Spectroscopic Techniques :
    • UV-Vis Spectroscopy : Identify π→π* transitions in the Sn–Sn bond (λ ~ 300–400 nm).
    • Mössbauer Spectroscopy : Probe oxidation states and electron density distribution .
  • Computational Methods :
    • DFT Calculations : Optimize geometries using B3LYP/def2-TZVP basis sets to correlate experimental and theoretical bond lengths .
      Critical Note : Cross-validate results with multiple techniques to address instrument-specific biases .

Advanced Question: How can mechanistic studies resolve contradictions in this compound’s thermal stability data?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 80–120°C in literature) require:

  • Controlled Replication : Standardize heating rates and atmosphere (N₂ vs. Ar) to isolate variables .
  • Kinetic Analysis : Apply the Kissinger method to DSC/TGA data for activation energy calculations .
  • In Situ Monitoring : Use Raman spectroscopy to track Sn–Sn bond cleavage during decomposition .
    Data Interpretation : Report confidence intervals and uncertainty margins in thermal profiles .

Advanced Question: What strategies address conflicting reactivity reports of this compound with electrophiles?

Methodological Answer:

  • Systematic Reactivity Screening :
    • Test reactivity under varying solvents (THF vs. toluene), temperatures, and electrophile concentrations .
  • Controlled Quenching Experiments : Use stopped-flow techniques to capture transient intermediates (e.g., radical species) .
  • Contradiction Analysis : Compare steric/electronic effects using Hammett plots or LFERs (Linear Free Energy Relationships) .
    Documentation : Tabulate reaction conditions, yields, and side products in supplementary materials .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines to prevent oxidation/hydrolysis .
  • Storage : Seal in flame-sealed ampules under argon; label with batch-specific hazard codes (e.g., GHS07) .
  • Accidental Release : Avoid dust generation; clean spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers optimize computational models for this compound’s bond dissociation energy?

Methodological Answer:

  • Basis Set Selection : Compare results from def2-SVP, def2-TZVP, and cc-pVTZ to assess convergence .
  • Correlation with Experiment : Calibrate DFT functionals (e.g., ωB97X-D vs. M06-2X) using experimental enthalpies from calorimetry .
  • Error Mitigation : Perform sensitivity analysis to quantify the impact of solvent models or relativistic effects .

Basic Question: What are best practices for documenting this compound’s synthetic procedures?

Methodological Answer:

  • Detailed Descriptions : Specify stoichiometry, reaction time, and workup steps (e.g., “stirred for 48 h at −78°C”) .
  • Reproducibility : Include batch numbers for reagents, solvent drying methods, and equipment calibration data .
  • Appendices : Attach raw data (e.g., NMR integrals, chromatograms) and instrument parameters .

Advanced Question: How should researchers address inconsistencies in this compound’s spectroscopic data across studies?

Methodological Answer:

  • Meta-Analysis : Compile literature data into a table comparing solvent effects, concentrations, and instrument resolutions .
  • Collaborative Validation : Share samples with independent labs to verify reproducibility .
  • Error Source Identification : Use ANOVA to distinguish methodological vs. instrumental variability .

Properties

CAS No.

117488-69-4

Molecular Formula

C4H12Sn2

Molecular Weight

297.56 g/mol

IUPAC Name

dimethylstannanylidene(dimethyl)tin

InChI

InChI=1S/4CH3.2Sn/h4*1H3;;

InChI Key

YWMMBLROIUSLBV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](=[Sn](C)C)C

Origin of Product

United States

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